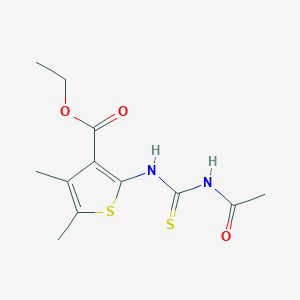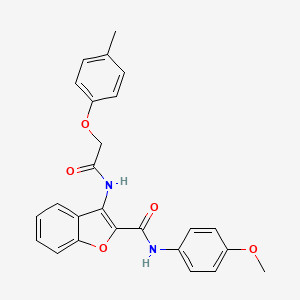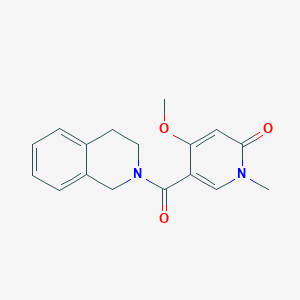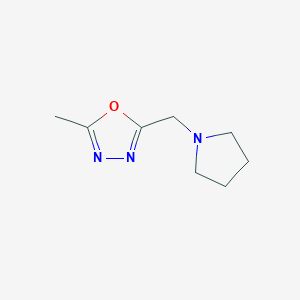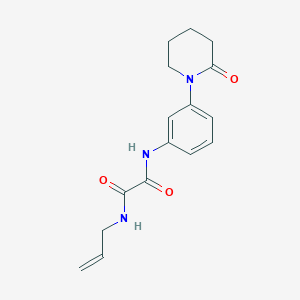
N1-allyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biologic activities .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Synthesis of Oxalamides
The synthesis of oxalamides, including related compounds, is a significant area of research. Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting the utility of oxalamides in organic synthesis and the development of new methodologies for producing these compounds. This research underscores the potential for synthesizing complex molecules, including those with specific functional groups similar to N1-allyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide (Mamedov et al., 2016).
Catalysis and Polymer Research
Research on dinuclear complexes and their applications in catalysis provides insights into how compounds with oxalamide structures could be utilized. Walther et al. (2001) described the synthesis and structural analysis of complexes with oxalamidinato bridges, which are relevant for catalytic reactions. This work indicates the role of oxalamide-like structures in forming complexes that can catalyze various chemical reactions, suggesting potential applications for N1-allyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide in catalysis (Walther et al., 2001).
Material Science and Electrochemistry
The evaluation of polyketones with N-cyclic structures, as discussed by Geng et al. (2010), provides a perspective on the electrochemical properties and potential applications of compounds with complex cyclic structures, including oxalamides, in energy storage materials. This research highlights the exploration of cyclic structures in developing new materials for electrochemical energy storage (Geng et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-9-17-15(21)16(22)18-12-6-5-7-13(11-12)19-10-4-3-8-14(19)20/h2,5-7,11H,1,3-4,8-10H2,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCUAKWOYDTIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2824959.png)
![2-[4-[(E,3Z)-3-(3-Methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;bromide](/img/structure/B2824961.png)
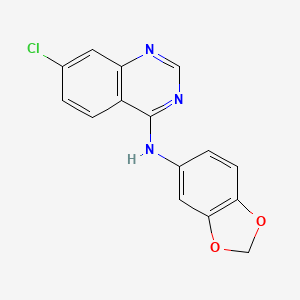
![8-(2-aminophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2824965.png)
![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzamide hydrochloride](/img/structure/B2824967.png)
![1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone](/img/structure/B2824968.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2824969.png)
![N-(3-methoxyphenyl)-4-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2824970.png)

